Cas no 545-26-6 (Gitoxigenin)

Gitoxigenin 化学的及び物理的性質
名前と識別子
-
- Card-20(22)-enolide,3,14,16-trihydroxy-, (3b,5b,16b)-
- 20(22),5B-CARDENOLID-3B,14B,16B-TRIOL
- 3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- Gitoxigenin
- GITOXIGENIN(RG)
- EINECS 208-886-2
- NSC407807
- NSC-407807
- 5.beta.-Card-20(22)-enolide, 3.beta.,14,16.beta.-trihydroxy-
- CHEMBL464658
- Cardogenen-(20:22)-triol-(3-beta,14,16) [German]
- Card-20(22)-enolide, 3,14,16-trihydroxy-, (3-beta,5-beta,16-beta)-
- CS-0185737
- 5-18-04-00385 (Beilstein Handbook Reference)
- PVAMXWLZJKTXFW-VQMOFDJESA-N
- 16beta-Hydroxydisitoxigenin
- SR-05000002231-3
- NCI60_003893
- 16.beta.-Hydroxydigitoxigenin
- 3-beta,14,16-Trioxy-digen-(20:22)-olid
- SCHEMBL644087
- .delta.20,14,16,21-(Tetrahydroxy)norcholenic acid lactone
- 16-beta-Hydroxydigitoxigenin
- 16.beta.-Hydroxydisitoxigenin
- CARDOGENEN-(20:22)-TRIOL-(3-beta,14,16)
- Q1527718
- BDBM225705
- delta(20,22)-2,14,16,21-tetrahydroxynorcholenic acid lactone
- 3-beta,14,16-Trioxycarden-(20:22)-olid [German]
- BRN 0096483
- DTXSID20878642
- 3-beta,14,16-Trioxy-digen-(20:22)-olid [German]
- CCG-208473
- 5beta-Card-20(22)-enolide, 3beta,14,16beta-trihydroxy-
- .delta.(20,14,16,21-(Tetrahydroxy)norcholenic acid lactone
- LMST01120003
- 3-beta,14,16-Trioxycarden-(20:22)-olid
- HY-W127509
- UNII-G36K2H8SME
- GITOXIGENIN [MI]
- Card-20(22)-enolide,14,16-trihydroxy-, (3.beta.,5.beta.,16.beta.)-
- G36K2H8SME
- SR-05000002231
- 5-beta-CARD-20(22)-ENOLIDE, 3-beta,14,16-beta-TRIHYDROXY-
- 5.beta.-Card-20(22)-enolide,14,16.beta.-trihydroxy-
- CS334
- 3-beta,14,16-beta-Trihydroxy-5-beta,14-beta-card-20(22)-enolide
- NSC 407807
- CHEBI:38105
- 545-26-6
- 16beta-Hydroxydigitoxigenin
- AKOS030490030
- MEGxp0_001900
- NS00004870
- Card-20(22)-enolide, 3,14,16-trihydroxy-, (3beta,5beta,16beta)-
- 3beta,14,16beta-Trihydroxy-5beta-card-20(22)-enolide
- SR-05000002231-2
- Card-20(22)-enolide, 3,14,16-trihydroxy-, (3.beta.,5.beta.,16.beta.)-
- 3-((3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta(a)phenanthren-17-yl)-2H-furan-5-one
- 16b-Hydroxydigitoxigenin
- 3 beta,14,16 beta-trihydroxy-5 beta-card-20(22)-enolide
- Card-20(22)-enolide, 3,14,16-trihydroxy-, (3beta,5beta,16beta)-(9CI)
- 3-.beta.,14,16-Trioxycarden-(20:22)-olid
- Cardogenen-(20:22)-triol-(3beta,14,16)
- 3,14,16-Trihydroxycard-20(22)-enolide, (3.beta.)-
- 3-.beta.,14,16-Trioxy-digen-(20:22)-olid
- delta(20,22)-2,14,16,21-(Tetrahydroxy)norcholenic acid lactone
- Cardogenen-(20:22)-triol-(3.beta.,14,16)
- Bigitaligenin
- .delta.(20,22)-2,14,16,21-(Tetrahydroxy)norcholenic acid lactone
- 3,14,16-Trihydroxycard-20(22)-enolide, (3beta)-
- 5beta-Card-20(22)-enolide, 3beta,14,16beta-trihydroxy-(8CI)
- G89193
- DTXCID401016684
-
- インチ: InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1
- InChIKey: PVAMXWLZJKTXFW-VQMOFDJESA-N
- ほほえんだ: CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O
計算された属性
- せいみつぶんしりょう: 390.24100
- どういたいしつりょう: 390.24062418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 1
- 複雑さ: 718
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 87
じっけんとくせい
- 色と性状: ライトイエローフレーク
- 密度みつど: 1.0639 (rough estimate)
- ゆうかいてん: ~230 °C
- ふってん: 435.71°C (rough estimate)
- 屈折率: 1.6120 (estimate)
- PSA: 86.99000
- LogP: 2.57510
- マーカー: 13,4445
- ようかいせい: 未確定
Gitoxigenin セキュリティ情報
- 危険物輸送番号:UN 1544 6.1/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25
- セキュリティの説明: 36/37/39-45
- 福カードFコード:10
- RTECS番号:FH5391000
-
危険物標識:
- 包装等級:III
- 危険レベル:6.1(b)
- リスク用語:R23/24/25
- セキュリティ用語:6.1(b)
- 危険レベル:6.1(b)
- 包装グループ:III
- 包装カテゴリ:III
Gitoxigenin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G388725-5mg |
Gitoxigenin |
545-26-6 | 5mg |
$2354.00 | 2023-05-18 | ||
TRC | G388725-0.5mg |
Gitoxigenin |
545-26-6 | 0.5mg |
$ 245.00 | 2022-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-215071-10 mg |
Gitoxigenin, |
545-26-6 | 10mg |
¥2,444.00 | 2023-07-10 | ||
A2B Chem LLC | AG25313-5g |
GITOXIGENIN |
545-26-6 | 95% | 5g |
$10282.00 | 2024-04-19 | |
A2B Chem LLC | AG25313-100mg |
GITOXIGENIN |
545-26-6 | 95% | 100mg |
$652.00 | 2024-04-19 | |
A2B Chem LLC | AG25313-50mg |
GITOXIGENIN |
545-26-6 | 95% | 50mg |
$488.00 | 2024-04-19 | |
TRC | G388725-.5mg |
Gitoxigenin |
545-26-6 | 5mg |
$299.00 | 2023-05-18 | ||
A2B Chem LLC | AG25313-5mg |
GITOXIGENIN |
545-26-6 | 95% | 5mg |
$264.00 | 2024-04-19 | |
A2B Chem LLC | AG25313-10mg |
GITOXIGENIN |
545-26-6 | 95% | 10mg |
$302.00 | 2024-04-19 | |
A2B Chem LLC | AG25313-10g |
GITOXIGENIN |
545-26-6 | 95% | 10g |
$20363.00 | 2024-04-19 |
Gitoxigenin 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
9. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cardenolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Cardenolides and derivatives
Gitoxigeninに関する追加情報
Exploring Gitoxigenin (CAS No. 545-26-6): A Comprehensive Guide to Its Properties and Applications
Gitoxigenin (CAS No. 545-26-6) is a naturally occurring cardiac glycoside aglycone derived from the Digitalis purpurea plant, commonly known as foxglove. This compound has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications. With the growing interest in natural products and plant-derived compounds, Gitoxigenin has become a subject of extensive research, particularly in the context of heart health and cardiovascular diseases.
The chemical structure of Gitoxigenin features a steroid nucleus with a lactone ring, which is characteristic of cardiac glycosides. This structural motif is responsible for its bioactivity, particularly its ability to modulate sodium-potassium ATPase activity. Researchers are increasingly exploring its potential as a lead compound for developing new cardiotonic agents. In recent years, the rise of precision medicine and personalized therapeutics has further highlighted the importance of understanding Gitoxigenin's mechanism of action.
One of the most frequently asked questions about Gitoxigenin is its role in modern drug discovery. Given the resurgence of interest in traditional medicine, many users search for how plant-derived compounds like Gitoxigenin can be integrated into contemporary treatments. Studies have shown that Gitoxigenin exhibits anti-inflammatory and anti-arrhythmic properties, making it a promising candidate for addressing chronic heart conditions. Additionally, its potential synergistic effects with other bioactive compounds are under investigation.
Another hot topic surrounding Gitoxigenin is its biosynthesis and sustainable production. With the increasing demand for eco-friendly pharmaceuticals, researchers are exploring biotechnological approaches to produce Gitoxigenin in vitro. This aligns with the broader trend of green chemistry and synthetic biology, which aim to reduce reliance on traditional extraction methods. Users often search for Gitoxigenin suppliers and high-purity standards, reflecting the need for reliable sources in both research and industrial applications.
In the context of SEO optimization, keywords like Gitoxigenin uses, CAS 545-26-6 properties, and cardiac glycoside benefits are highly relevant. These terms cater to audiences ranging from academic researchers to pharmaceutical professionals. The compound's potential in cancer research has also sparked interest, as preliminary studies suggest it may influence cell apoptosis pathways. However, more clinical trials are needed to validate these findings.
From a regulatory perspective, Gitoxigenin is not classified as a controlled substance, which facilitates its use in scientific studies. Its safety profile and toxicity data are well-documented, making it a viable candidate for further drug development. As the healthcare industry shifts toward natural therapeutics, Gitoxigenin stands out as a compound with both historical significance and future potential.
In summary, Gitoxigenin (CAS No. 545-26-6) is a fascinating compound with diverse applications in medicine and biotechnology. Its unique pharmacological properties and alignment with current scientific trends make it a valuable subject for ongoing research. Whether you're a researcher, student, or industry professional, understanding Gitoxigenin's role in modern science is essential for staying ahead in this rapidly evolving field.
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